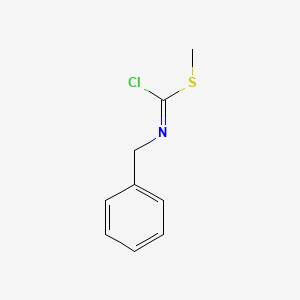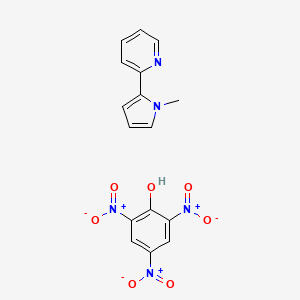
2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: a pyridine ring substituted with a 1-methylpyrrol group and a trinitrophenol (picric acid) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrol-2-yl)pyridine typically involves the reaction of 2-bromopyridine with 1-methylpyrrole under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
For the trinitrophenol part, picric acid is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of 2-(1-Methylpyrrol-2-yl)pyridine may involve large-scale coupling reactions using automated reactors to ensure consistent product quality and yield. The production of picric acid on an industrial scale involves continuous nitration processes with stringent safety measures due to the highly explosive nature of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylpyrrol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and explosives.
Mécanisme D'action
The mechanism of action of 2-(1-Methylpyrrol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the trinitrophenol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: Contains a pyridine ring with a pyrrolidine substituent.
Picric Acid: Contains a trinitrophenol moiety.
Uniqueness
2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol is unique due to the combination of both a pyridine ring and a trinitrophenol moiety in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Propriétés
Numéro CAS |
93764-55-7 |
|---|---|
Formule moléculaire |
C16H13N5O7 |
Poids moléculaire |
387.30 g/mol |
Nom IUPAC |
2-(1-methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.C6H3N3O7/c1-12-8-4-6-10(12)9-5-2-3-7-11-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H |
Clé InChI |
IVEQZGOHTNKRSS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14362925.png)
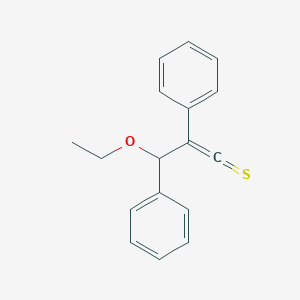
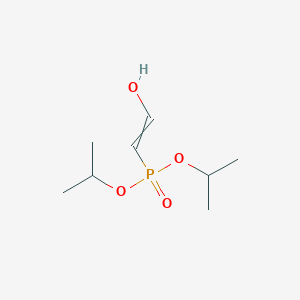
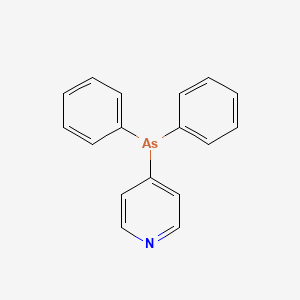

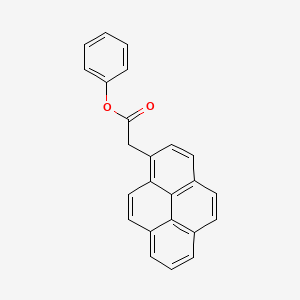
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
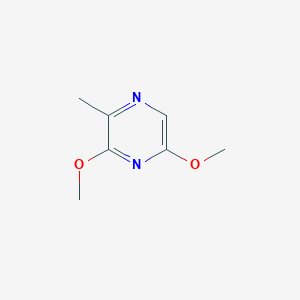
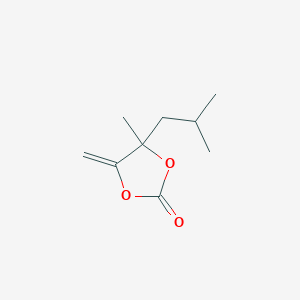
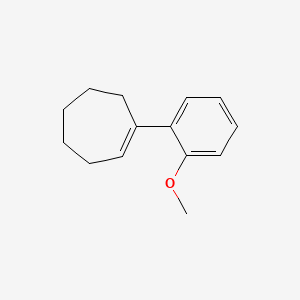
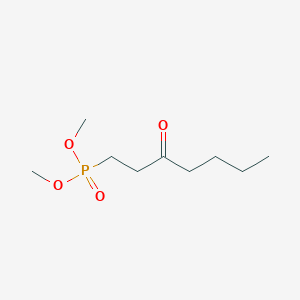
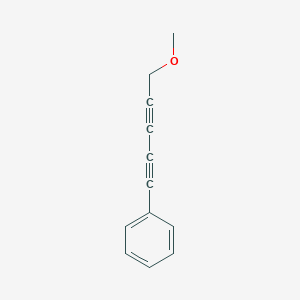
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
